tert-Butyloxycarbonyltryptophan

Descripción general

Descripción

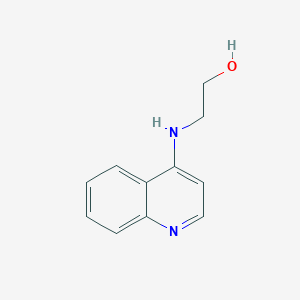

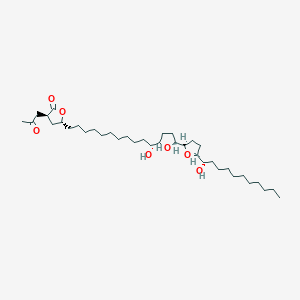

Tert-Butyloxycarbonyltryptophan, also known as Boc-tryptophan, is a derivative of the essential amino acid tryptophan . The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, involves using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Chemical Reactions Analysis

The Boc group in tert-Butyloxycarbonyltryptophan can be removed or deprotected through various methods. Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, and N-Boc removal with HCl in organic solvents .

Aplicaciones Científicas De Investigación

Agricultural Applications

Tryptophan, a precursor of Boc-DL-tryptophan, has been used in agricultural research to enhance the formation of anticancer compounds in broccoli seedlings . The application of tryptophan and methionine in broccoli seedlings enhances the formation of anticancer compounds Sulforaphane and Indole-3-Carbinol and promotes growth .

Peptide Synthesis

Boc-DL-tryptophan is widely used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group in peptide synthesis, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Dipeptide Synthesis

Boc-DL-tryptophan has been used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Carboxylic Acid Protection

The tert-butyl ester group, a derivative of Boc-DL-tryptophan, is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Deprotection of N-Boc Group

Boc-DL-tryptophan is used in the study of deprotection methods for the N-Boc group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported .

Formation of N-Boc Anhydride

Boc-DL-tryptophan is used in the study of N-Boc anhydride formation. The changes in thermodynamics reveal more about the changes in energy with conformation in the reaction .

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318720 | |

| Record name | STK367969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid | |

CAS RN |

13139-14-5, 112525-72-1 | |

| Record name | tert-Butyloxycarbonyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK367969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the maximum observed in the separation selectivity of Boc-DL-tryptophan enantiomers with increasing β-cyclodextrin concentration?

A1: The maximum in the separation selectivity vs. β-cyclodextrin concentration curve is crucial for determining the mean host-guest interaction constants of the Boc-DL-tryptophan enantiomers with β-cyclodextrin []. This maximum indicates the optimal cyclodextrin concentration for achieving the highest resolution in the shortest separation time. Using a higher concentration than this optimal point can lead to decreased separation efficiency. This phenomenon is particularly important when screening cyclodextrins for their ability to separate chiral compounds, as using excessively high concentrations might lead to false negatives [].

Q2: How was a molecularly imprinted monolithic column used to analyze Boc-DL-tryptophan?

A2: Researchers utilized a sol-gel method to create a molecularly imprinted monolithic column specifically designed for Boc-DL-tryptophan analysis []. They used N-[(tert-Butoxy)carbonyl]-L-tryptophan as the template molecule during the synthesis process. This imprinted column was then successfully employed to achieve rapid baseline separation of the Boc-DL-tryptophan enantiomers [].

Q3: Can you elaborate on the determination of electrophoretic mobility and stability constants for Boc-DL-tryptophan complexes with chiral selectors?

A3: Researchers developed a method to calculate the electrophoretic mobility of transient complexes formed between a chiral compound and a chiral selector during separation []. This method utilizes the mobility of the fully ionized racemic compound in the absence of the chiral selector and the effective mobilities of its enantiomers at the chiral selector concentration where their mobility difference is maximized. Applying this method to Boc-DL-tryptophan and β-cyclodextrin yielded a complex mobility of 8.4 × 10-9 m2V-1s-1 and stability constants (KD and KL) of 374 ± 37 M-1 and 336 ± 31 M-1, respectively, at 25°C []. This information is crucial for understanding the chiral discrimination process and optimizing enantiomeric separations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)